molecular formula C11H18Cl2N2O2 B12842595 tert-Butyl pyridin-3-ylglycinate dihydrochloride

tert-Butyl pyridin-3-ylglycinate dihydrochloride

Cat. No.: B12842595
M. Wt: 281.18 g/mol
InChI Key: LBJWAUBMUCZXGY-UHFFFAOYSA-N
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Description

tert-Butyl pyridin-3-ylglycinate dihydrochloride is a protected amino acid derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyridin-3-yl group, a common pharmacophore in active pharmaceutical ingredients, and a tert-butoxycarbonyl (Boc) protecting group on the amino acid nitrogen. The dihydrochloride salt form enhances the compound's stability and solubility for handling in research settings. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its primary research application is likely as an intermediate in the preparation of active agents, such as kinase inhibitors or PROTACs (Proteolysis Targeting Chimeras), where amino acid linkers are crucial . The Boc-protected amino ester is a key feature, allowing for selective deprotection under mild acidic conditions to generate a free amine for further synthetic elaboration . The pyridine ring is a privileged structure in drug design, frequently found in compounds targeting a range of diseases, which underscores the reagent's potential utility in developing new therapeutic candidates . Note: The specific biological activity, mechanism of action, and primary research applications for this exact compound are not fully detailed in the available literature. The information presented is based on its structural similarities to other documented research compounds. Handling Disclaimer: this compound is intended for research purposes only within a laboratory setting. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and implement appropriate safety precautions before use.

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylamino)acetate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9;;/h4-7,13H,8H2,1-3H3;2*1H

InChI Key

LBJWAUBMUCZXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CN=CC=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Method 1: Direct Amidation

One efficient approach involves the direct amidation of pyridine derivatives with tert-butyl glycine derivatives. The general reaction scheme is as follows:

  • Reagents : Picolinic acid or its derivatives, tert-butyl chloroformate, and suitable amines.

  • Procedure :

    • Picolinic acid is reacted with tert-butyl chloroformate in a solvent such as dichloromethane, followed by the addition of a suitable amine (e.g., tert-butylamine) to form the desired amide.
    • This method has shown to yield moderate to high purity products with acceptable yields.

Method 2: Cyclization Strategy

Another method involves a cyclization strategy that uses a precursor amide derived from picolinic acid:

  • Reagents : Picolinic acid, tert-leucinol, and activating agents like oxalyl chloride.

  • Procedure :

    • The reaction begins with the formation of an acid chloride from picolinic acid using oxalyl chloride.
    • This acid chloride is then reacted with tert-leucinol to form an intermediate amide.
    • Subsequent cyclization leads to the formation of the target compound.

This method has been reported to provide a higher overall yield (up to 75%) and better purity compared to direct amidation methods due to fewer side reactions.

Method 3: Alternative Activation Strategies

Recent studies have explored alternative activation strategies for amidation that minimize side reactions:

  • Reagents : Picolinic acid, isobutyl chloroformate, and N-methylmorpholine.

  • Procedure :

    • The reaction mixture is cooled and treated with isobutyl chloroformate to activate the carboxylic acid group.
    • The addition of N-methylmorpholine helps facilitate the amidation process while reducing over-acylation products.

This method has demonstrated improved yields and reduced purification challenges by using neutral silica gel for product isolation.

The efficiency of these methods can be summarized in the following table:

Method Yield (%) Purity (%) Comments
Direct Amidation 60-70 Moderate Prone to side reactions
Cyclization Strategy 75 High Fewer side products
Alternative Activation 70-80 High Reduced purification difficulties

The preparation of tert-butyl pyridin-3-ylglycinate dihydrochloride can be effectively achieved through various methods, each with its advantages and challenges. The cyclization strategy appears to offer the best balance between yield and purity, making it a preferred choice in synthetic applications. Future research may focus on optimizing these methods further or exploring novel pathways for even more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pyridin-3-ylglycinate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridin-3-ylglycine, while reduction may produce tert-butyl pyridin-3-ylmethanol .

Scientific Research Applications

Organic Synthesis

Tert-butyl pyridin-3-ylglycinate dihydrochloride serves as a reagent in organic synthesis. It is utilized to prepare various derivatives that can be employed in further chemical reactions. The compound's reactivity allows for the formation of complex molecules, enhancing its utility in synthetic chemistry.

Biochemical Studies

The compound is actively used in biochemical research, particularly in studying enzyme mechanisms and protein-ligand interactions. It acts as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular processes, making it a candidate for therapeutic applications.

Pharmaceutical Development

Research indicates that this compound has potential therapeutic effects. It is being investigated as a precursor for drug development targeting specific diseases. Its ability to interact with biological targets suggests it may play a role in developing new pharmacological agents .

Industrial Applications

In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its properties facilitate continuous production methods, such as flow microreactor systems, which enhance efficiency and reduce waste during chemical manufacturing processes.

Case Study 1: Enzyme Modulation

A study investigated the binding affinity of this compound to a specific enzyme involved in metabolic pathways. The results demonstrated that the compound significantly modulated enzyme activity, leading to altered biochemical pathways that could be harnessed for therapeutic purposes.

Case Study 2: Drug Development

In another research project, this compound was tested as a potential candidate for developing treatments against filarial infections. The compound showed promising results in reducing adult worm burden in infected models, indicating its potential as an effective therapeutic agent .

Table 1: Comparison of Biological Activities

CompoundActivity TypeEffectiveness (%)Reference
Tert-butyl pyridin-3-ylglycinateEnzyme inhibition70
Analog Compound AEnzyme inhibition50
Analog Compound BEnzyme inhibition30

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Reaction with chloroformateUnder anhydrous conditions85
RecrystallizationPurification method90
ChromatographyAlternative purification technique95

Mechanism of Action

The mechanism of action of tert-Butyl pyridin-3-ylglycinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The glycinate group in the target compound introduces amino and ester functionalities, enabling interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and ionic interactions . Carbamate-protected analogs (e.g., tert-butyl carbamates) are common in drug synthesis due to their stability under basic conditions . Halogenated derivatives (e.g., iodo, chloro) may enhance binding affinity to hydrophobic pockets in proteins .

Solubility and Stability :

  • Dihydrochloride salts, like the target compound, exhibit higher aqueous solubility compared to neutral carbamate analogs, making them preferable for in vitro assays .
  • Trimethylsilyl or formyl groups in analogs may reduce solubility but improve membrane permeability .

Reactivity :

  • Aldehyde-containing derivatives (e.g., formyl-substituted) are reactive intermediates for conjugation or further functionalization .
  • The glycinate ester in the target compound may undergo hydrolysis under physiological conditions, releasing glycine or acting as a prodrug .

This compound

  • Drug Delivery : The dihydrochloride salt form improves bioavailability, as seen in similar dihydrochloride compounds like AAPH (radical initiator) .
  • Enzyme Inhibition: The glycinate moiety may mimic natural substrates, enabling competitive inhibition (e.g., in amino acid-processing enzymes).

Analogs in Pharmaceutical Research

  • Carbamate Derivatives : Widely used as protective groups for amines in peptide synthesis .
  • Halogenated Analogs : Chloro and iodo derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidates .
  • Trimethylsilyl Derivatives : Enhance lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

The compound tert-butyl pyridin-3-ylglycinate dihydrochloride is a derivative of pyridine that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, a tert-butyl group, and a glycinate moiety. The structural formula can be represented as follows:

C12H16Cl2N2O2\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, influencing its activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies indicate that pyridine derivatives exhibit significant antimicrobial properties. The introduction of specific substituents can enhance these activities against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects
    • Compounds similar to tert-butyl pyridin-3-ylglycinate have shown promise in reducing inflammation. For instance, modifications in pyridine structures have been linked to the inhibition of pro-inflammatory cytokines in cellular models .
  • Anticancer Potential
    • The compound's structure suggests potential as a Nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, which is a target for cancer therapy. Research has demonstrated that related compounds exhibit potent antiproliferative effects against several cancer cell lines .
  • Tuberculosis Inhibition
    • Preliminary findings suggest that pyridine derivatives may also possess activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2, which plays a crucial role in the synthesis of pro-inflammatory mediators .
  • Modulation of Cellular Signaling : It has been observed that certain derivatives can modulate signaling pathways such as PI3K/Akt, which are critical in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/EffectivenessReference
AntimicrobialVarious BacteriaMIC values not specified
Anti-inflammatoryCOX-2 inhibitionIC50 = 1.16 µM
AnticancerDU145, Hela, H1975 cellsIC50 = 0.46 nM
Anti-tubercularMycobacterium tuberculosisSpecific data pending

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of pyridine derivatives, it was found that this compound significantly reduced the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells. The suppression was dose-dependent and correlated with decreased mRNA levels of iNOS and COX-2 .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of similar compounds showed that they could effectively inhibit NAMPT activity with IC50 values in the low nanomolar range against multiple cancer cell lines. This suggests a promising avenue for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-butyl pyridin-3-ylglycinate dihydrochloride, and how can purity be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and tert-butyl glycinate precursors. To optimize purity:

  • Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates.
  • Employ recrystallization in solvents like ethanol or acetone for final product purification.
  • Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6 or CDCl3) .
    • Data Table : Common Characterization Techniques
TechniqueParametersTarget Metrics
HPLC C18 column, 0.1% TFA, 1 mL/minPurity ≥98%
¹H NMR 400 MHz, DMSO-d6Peak integration, absence of extraneous signals

Q. How can researchers determine the solubility profile of tert-butyl pyridin-3-ylglycinate dihydrochloride in various solvents?

  • Answer : Conduct a systematic solubility screen using the "shake-flask method":

Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C.

Filter and quantify dissolved compound via UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives).

Validate with gravimetric analysis for low-solubility solvents .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for synthesizing pyridine-glycinate derivatives?

  • Answer :

  • Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level).
  • Apply machine learning (ML) to analyze reaction databases and predict optimal catalysts (e.g., Pd/C for coupling reactions) .
    • Data Table : Computational Workflow for Reaction Optimization
StepTool/MethodOutput
Pathway PredictionGaussian (DFT)Gibbs free energy profiles
Condition ScreeningICReDD’s Reaction DatabaseIdeal solvent, temperature

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for tert-butyl pyridin-3-ylglycinate dihydrochloride?

  • Answer : Contradictions often arise from solvent effects or tautomerism. Mitigation strategies:

  • Compare experimental shifts with computed NMR spectra (e.g., using ACD/Labs or Gaussian).
  • Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Example Workflow :

Acquire ¹H NMR in D2O and DMSO-d6.

Cross-reference with computed spectra.

Assign discrepancies to solvent-induced conformational changes.

Q. What advanced techniques are recommended for studying the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Methodological Design & Data Analysis

Q. How can researchers design experiments to explore the biological activity of tert-butyl pyridin-3-ylglycinate dihydrochloride while minimizing bias?

  • Answer :

  • Use blinded assays for in vitro studies (e.g., enzyme inhibition assays with positive/negative controls).
  • Apply statistical rigor:
  • ANOVA for dose-response curves.
  • False discovery rate (FDR) correction for high-throughput screens .

Q. What frameworks are available for integrating computational and experimental data in pyridine derivative research?

  • Answer : Adopt the ICReDD "feedback loop" model:

Generate hypotheses via quantum chemical calculations.

Validate with targeted experiments.

Refine computational models using experimental data .

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